molecular formula C14H10BrFN2O3 B2922450 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate CAS No. 387381-84-2

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate

Cat. No.: B2922450
CAS No.: 387381-84-2
M. Wt: 353.147
InChI Key: XDVZIGWTYDAYGO-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate is a chemical compound with the molecular formula C20H14BrFN2O3 This compound is characterized by the presence of a fluorophenyl group, an amino group, an oxoethyl group, and a bromonicotinate moiety

Preparation Methods

The synthesis of 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-fluoroaniline with ethyl 5-bromonicotinate under specific reaction conditions . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is typically heated to a specific temperature and stirred for a certain period to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the amino and oxo groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 2-((4-Fluorophenyl)amino)-2-oxoethyl 5-bromonicotinate include other fluorophenyl derivatives and bromonicotinate analogs. For example:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(4-fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2O3/c15-10-5-9(6-17-7-10)14(20)21-8-13(19)18-12-3-1-11(16)2-4-12/h1-7H,8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDVZIGWTYDAYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)COC(=O)C2=CC(=CN=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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